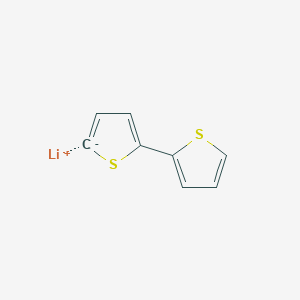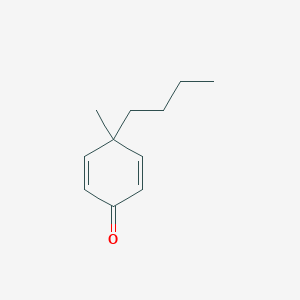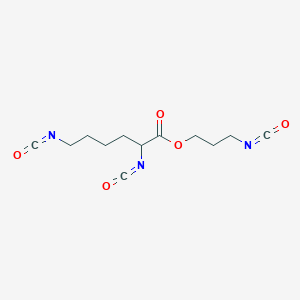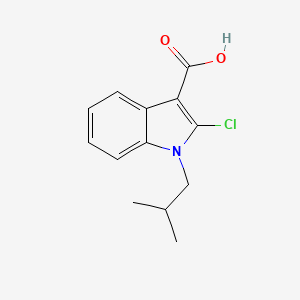
lithium;5-thiophen-2-yl-2H-thiophen-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is a compound that features a lithium ion coordinated to a thiophene ring system Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-thiophen-2-yl-2H-thiophen-2-ide typically involves the reaction of thiophene derivatives with lithium reagents. One common method is the lithiation of thiophene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the lithiation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene ring .
Applications De Recherche Scientifique
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of lithium;5-thiophen-2-yl-2H-thiophen-2-ide involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2 position.
Uniqueness
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
71486-35-6 |
|---|---|
Formule moléculaire |
C8H5LiS2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
lithium;5-thiophen-2-yl-2H-thiophen-2-ide |
InChI |
InChI=1S/C8H5S2.Li/c1-3-7(9-5-1)8-4-2-6-10-8;/h1-5H;/q-1;+1 |
Clé InChI |
QLCULWQNABMYRV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CSC(=C1)C2=CC=[C-]S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)

![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)










